MTH1 Enzymatic Inhibition Potency: TH086 vs. TH287 and (S)-Crizotinib
In a head‑to‑head MTH1 inhibition assay using recombinant MTH1 protein (0.5 nM), dGTP substrate (100 µM), and the malachite‑green detection method, TH086 demonstrated an IC50 of 6.5 nM [1]. Under identical conditions, the dichlorophenyl analogue TH287 achieved an IC50 of 2.2 nM (2.95‑fold more potent), while the structurally unrelated MTH1 inhibitor (S)-crizotinib was substantially weaker at 13 nM (exactly 2‑fold less potent than TH086) [1]. The non‑selective control Raclopride showed no inhibition, confirming assay specificity [1].
| Evidence Dimension | MTH1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | TH287: 2.2 nM; (S)-crizotinib: 13 nM |
| Quantified Difference | TH086 is 2.95‑fold less potent than TH287 and 2‑fold more potent than (S)-crizotinib |
| Conditions | Recombinant MTH1 protein (0.5 nM), dGTP substrate (100 µM), malachite-green assay, n=2 in triplicate [1] |
Why This Matters
TH086 occupies a precise intermediate potency window – stronger than the repurposed clinical kinase inhibitor (S)-crizotinib yet weaker than the optimised lead TH287 – making it an ideal reference compound for establishing structure‑activity relationships (SAR) or calibrating new assay platforms.
- [1] Zheng, X. et al. Radiolabeled 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1. Int. J. Mol. Sci. 2020, 21, 8860; Figure 5. View Source
